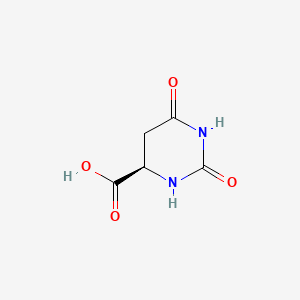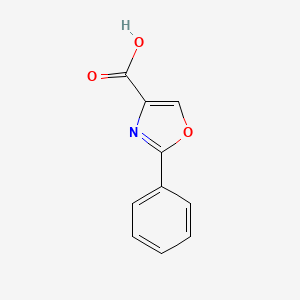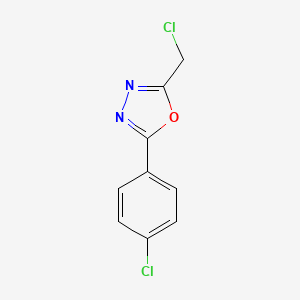
5-(Isopropoxymethyl)-8-quinolinol
Übersicht
Beschreibung
5-(Isopropoxymethyl)-8-quinolinol, commonly referred to as 5-IPMQ, is a synthetic compound with a wide range of applications in scientific research. It is an organosulfur compound with a molecular formula of C12H15NO2S and a molecular weight of 239.3 g/mol. 5-IPMQ is used in biochemical and physiological research to study the mechanism of action and biochemical and physiological effects of compounds. It is also used for synthetic organic chemistry, as a reagent for synthesizing compounds, and for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
-
Biomass Conversion and Biorefinery
- Summary: Transforming biomass resources into high-quality liquid fuels is a crucial, effective, and feasible approach in biorefinery processes . Among various biomass-derived liquid fuels, 2,5-bis(alkoxymethyl)furans (BAMFs), which can be produced from 2,5-bis(hydroxymethyl)furan (BHMF), 5-hydroxymethylfurfural (HMF), or fructose, are particularly attractive .
- Method: The production of BAMFs involves dehydration, reduction, and etherification reactions . Both exogenous and endogenous hydrogen systems are used .
- Results: BAMFs are considered to be a new type of biodiesel candidates or diesel additives due to their excellent physicochemical properties, such as high energy density, high cetane number, high boiling point, and strong stability .
-
Pharmaceutical Chemistry
- Summary: The compound 5-isopropoxymethyl and 5-(3-hydroxypropoxynethyl)-2′-desoxyurudines have been synthesized and studied for their antiviral properties .
- Method: The specific methods of synthesis and application are not detailed in the available information .
- Results: The results of the study are not explicitly mentioned in the available information .
-
Biomass Conversion and Biorefinery
- Summary: One-pot reductive etherification of biomass-derived 5-hydroxymethylfurfural to 2,5-bis(isopropoxymethyl)furan over a sulfonic acid-functionalized zirconium-based coordination catalyst . 2,5-Bis(isopropoxymethyl)furan (BIPMF) is a typical biomass-derived furanic diether, which has been widely considered to be a high-quality biodiesel or diesel additive .
- Method: The process involves the Meerwein–Ponndorf–Verley (MPV) reduction and etherification reactions in isopropanol (iPrOH) at the same time . Sulfonic acid-functionalized zirconium-based coordination catalysts (Zr-BDC-S x) were synthesized by a convenient solvothermal self-assembly approach .
- Results: Zr-BDC-S 60 displayed the highest catalytic activity, affording 100.0% HMF conversion and 96.9% BIPMF yield in 3 h at 120 °C . Furthermore, Zr-BDC-S 60 was a robust catalyst and could be reused in at least three runs without an obvious loss in catalytic activity .
-
Green Chemistry
- Summary: Directly converting biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-bis(alkoxymethyl)furans (BAMFs) via a one-pot process in alcohol systems is a very important approach for the synthesis of high-quality biofuels .
- Method: The specific methods of synthesis and application are not detailed in the available information .
- Results: The results of the study are not explicitly mentioned in the available information .
-
Biomass Conversion and Biorefinery
- Summary: Transforming biomass resources into high-quality liquid fuels is a very crucial, effective, and feasible approach in biorefinery processes . Among various biomass-derived liquid fuels, 2,5-bis(alkoxymethyl)furans (BAMFs), which can be produced from 2,5-bis(hydroxymethyl)furan (BHMF), 5-hydroxymethylfurfural (HMF), or fructose, are particularly attractive .
- Method: The production of BAMFs involves dehydration, reduction, and etherification reactions . Both exogenous and endogenous hydrogen systems are used .
- Results: BAMFs are considered to be a new type of biodiesel candidates or diesel additives due to their excellent physicochemical properties, such as high energy density, high cetane number, high boiling point, and strong stability .
-
Green Chemistry
- Summary: Directly converting biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-bis(alkoxymethyl)furans (BAMFs) via a one-pot process in alcohol systems is a very important approach for the synthesis of high-quality biofuels .
- Method: The specific methods of synthesis and application are not detailed in the available information .
- Results: The results of the study are not explicitly mentioned in the available information .
Eigenschaften
IUPAC Name |
5-(propan-2-yloxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHAKMLLHGQTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278921 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropoxymethyl)-8-quinolinol | |
CAS RN |
22049-21-4 | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22049-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Methylethoxy)methyl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)


![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)








![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)